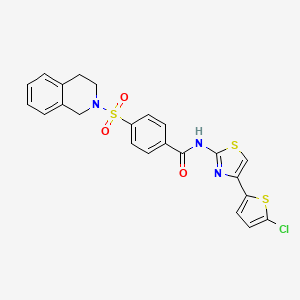

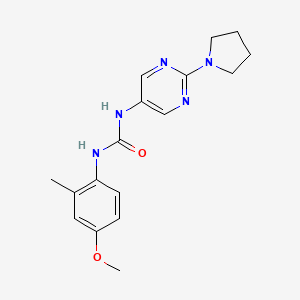

![molecular formula C20H20N2O6S B2902647 3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1322234-48-9](/img/structure/B2902647.png)

3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Laboratory Scale

Safety and Hazards

: 3,4,5-Trimethoxybenzaldehyde - Wikipedia : 1H NMR of 3,4,5-Trimethoxy-N-(6-methyl-2-pyridinyl)benzamide : The trimethoxyphenyl (TMP) functional group: a versatile … - Springer : Benzoic acid, 3,4,5-trimethoxy-, methyl ester - NIST Chemistry WebBook : Benzeneethanamine, 3,4,5-trimethoxy- - NIST Chemistry WebBook

Mecanismo De Acción

Target of Action

SR-01000909231, also known as SR-9009, is a REV-ERB agonist . The primary targets of this compound are the nuclear receptors subfamily 1 group D member 1 (NR1D1) and member 2 (NR1D2), also known as REV-ERBα and REV-ERBβ . These receptors play a crucial role in maintaining the body’s circadian rhythms, regulating gene expression, and physiological rhythms .

Mode of Action

SR-01000909231 interacts with its targets by binding to the REV-ERB receptors, thereby acting as an agonist . This interaction leads to an increase in the hepatic expression of CYP7A1, a key enzyme in bile acid synthesis, via the repression of NR0B2 and NFIL3, which are negative regulators of CYP7A1 .

Biochemical Pathways

The activation of REV-ERB receptors by SR-01000909231 affects various biochemical pathways. It plays a significant role in the regulation of cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses . It also positively regulates bile acid synthesis .

Pharmacokinetics

The pharmacokinetics of SR-01000909231, like other drugs, involves its absorption, distribution, metabolism, and excretion .

Result of Action

The activation of REV-ERB receptors by SR-01000909231 has several molecular and cellular effects. It has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues . It also disrupts the circadian rhythm by altering intracellular clock machinery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SR-01000909231. These factors can include physical environment factors like air quality and noise pollution, social environment factors like community support and social inequality, economic environment factors like employment status and poverty, cultural environment factors like cultural beliefs and practices, and technological environment factors like healthcare technology . .

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-22-12-9-13-14(28-6-5-27-13)10-17(12)29-20(22)21-19(23)11-7-15(24-2)18(26-4)16(8-11)25-3/h7-10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGHPEZUILOFIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902565.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902566.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2902572.png)

![(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2902578.png)

![Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2902579.png)

![ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2902582.png)

![1-[3-(Cyclopropanecarbonyl)imidazolidin-1-yl]prop-2-en-1-one](/img/structure/B2902584.png)

![2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2902586.png)